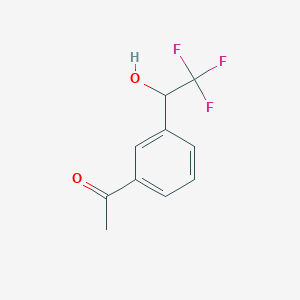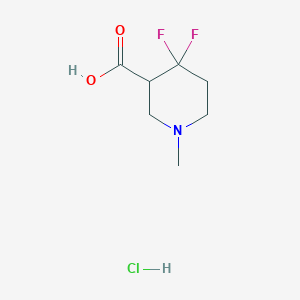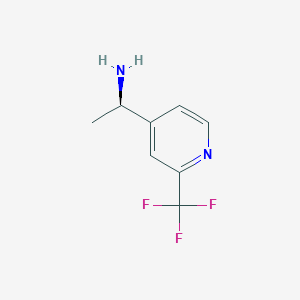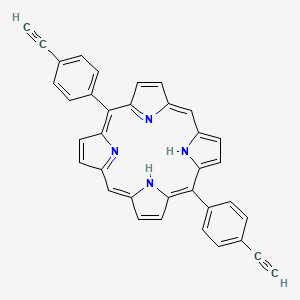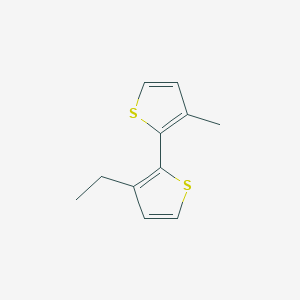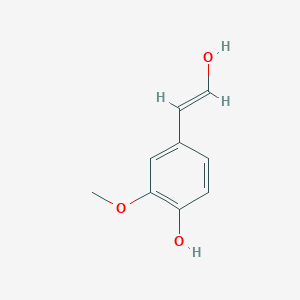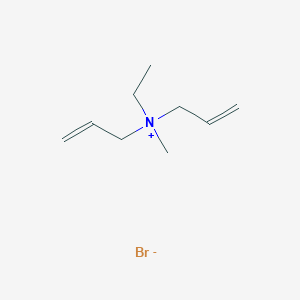
(5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BBrN2O2 and a molecular weight of 244.88 g/mol . This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid typically involves the bromination of 6-(dimethylamino)pyridin-3-ylboronic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Applications De Recherche Scientifique
(5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinylboronic acid
- 5-Bromopyridine-3-boronic acid
- (6-(Dimethylamino)-5-methylpyridin-3-yl)boronic acid hydrochloride
Uniqueness
(5-Bromo-6-(dimethylamino)pyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a dimethylamino group on the pyridine ring. This combination allows for versatile reactivity in various organic synthesis reactions, making it a valuable compound in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C7H10BBrN2O2 |
|---|---|
Poids moléculaire |
244.88 g/mol |
Nom IUPAC |
[5-bromo-6-(dimethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BBrN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4,12-13H,1-2H3 |
Clé InChI |
OTBXWLOLZMIADA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N(C)C)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


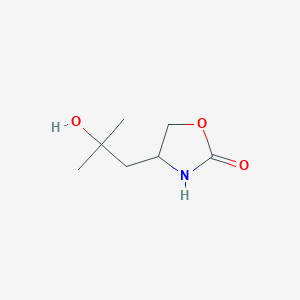
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
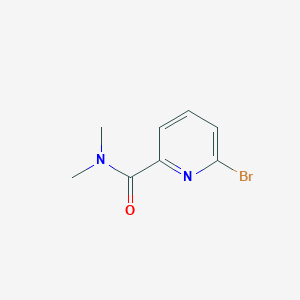

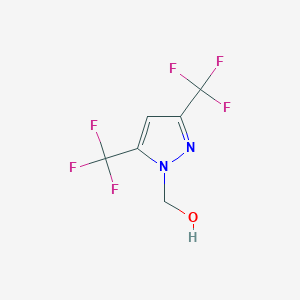
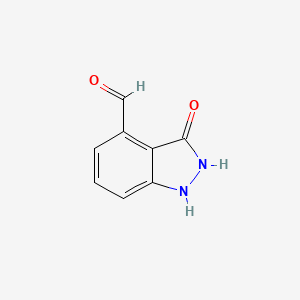
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
